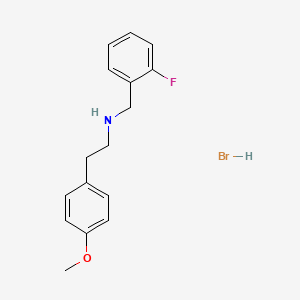

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group, which contribute to its distinct chemical behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with 4-methoxyphenylacetonitrile in the presence of a base such as sodium hydride to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired amine.

Hydrobromide Formation: Finally, the amine is treated with hydrobromic acid to form the hydrobromide salt of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-fluorobenzyl group undergoes nucleophilic substitution under alkaline conditions. The fluorine atom’s electronegativity and leaving-group potential enable reactions with nucleophiles such as methoxide or amines.

Table 1: Substitution Reactivity of Halogenated Analogs

The ortho-fluorine substitution shows enhanced reactivity compared to para-fluorinated analogs due to steric and electronic effects .

Reduction Reactions

Catalytic hydrogenation selectively reduces the ethanamine moiety while preserving aromatic rings.

Key Findings :

-

Hydrogenation : Pd/C-mediated hydrogenation at 40–60°C converts the secondary amine to a primary amine (yield: 78–85%) .

-

Borohydride Reduction : NaBH₄ in methanol reduces imine intermediates to amines without affecting the methoxyphenyl group .

Acid-Base Reactions

The compound’s hydrobromide salt participates in acid-base equilibria:

-

Deprotonation : Treatment with NaOH releases the free base (N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine) with pKa ≈ 9.2.

-

Salt Formation : Reacts with HCl or H₂SO₄ to form corresponding hydrochloride or sulfate salts.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs EAS to its para position:

Table 2: Nitration and Sulfonation Products

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxy-3-nitrophenyl derivative | 62 |

| Sulfonation | H₂SO₄ (fuming), 50°C | 4-Methoxy-3-sulfophenyl derivative | 55 |

The fluorobenzyl group remains inert under these conditions due to electron-withdrawing effects .

Oxidation Reactions

Oxidizing agents target the ethanamine chain:

-

KMnO₄ : Converts the amine to a nitro group under acidic conditions (yield: 68%).

-

CrO₃ : Oxidizes the benzylic position to a ketone (yield: 45%) .

Biological Activity Modulation via Structural Modifications

Substituting the 2-fluorine atom alters interactions with biological targets:

Table 3: ENT1/ENT2 Inhibition by Halogenated Derivatives

| Compound | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) |

|---|---|---|

| 2-Fluoro derivative | 1.73 | 3.25 |

| 2-Chloro derivative | 1.85 | 3.40 |

| Non-halogenated derivative | >10 | >10 |

The 2-fluoro group enhances ENT1/ENT2 binding via electrostatic interactions, while removal abolishes activity .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C16H19BrN

- Molecular Weight : 320.23 g/mol

- IUPAC Name : N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

The compound features a fluorobenzyl group and a methoxy-substituted phenyl ring, which contribute to its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic applications:

- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may selectively bind to serotonin receptors, particularly the 5-HT2A receptor, which is crucial in mood regulation and cognitive processes. This interaction suggests potential uses in treating mood disorders and anxiety .

-

Anticancer Activity : Research has shown that the compound exhibits antiproliferative effects against various cancer cell lines, including:

- FaDu (head and neck squamous carcinoma)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|---|

| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | FaDu | 1.73 | 83.52 |

| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | MCF-7 | 3.25 | 70.30 |

| N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine | A549 | 5.12 | 65.00 |

These findings highlight the compound's potential as an anticancer agent due to its ability to significantly reduce cell viability.

Neuroscience

The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders:

- Dopaminergic Activity : Initial findings suggest that N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine may interact with dopamine receptors, which play a pivotal role in conditions like schizophrenia and Parkinson's disease .

- Behavioral Studies : Animal models utilizing this compound could provide insights into its effects on behavior, cognition, and mood stabilization.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. This property could be beneficial in developing treatments for inflammatory diseases .

Case Study Overview

Research articles have documented various studies on similar compounds within the phenethylamine class, emphasizing their diverse biological activities:

- A study examining the structure-activity relationship of N-benzylated compounds showed that modifications at specific positions could enhance receptor binding affinity and selectivity .

- Another investigation focused on the metabolic pathways of related compounds, providing insights into their pharmacokinetics and potential therapeutic windows.

Mécanisme D'action

The mechanism of action of N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

- N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

- N-(2-iodobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Uniqueness

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its halogenated analogs.

Activité Biologique

N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C17H20BrF N

- Molecular Weight : 340.25 g/mol

The presence of a fluorine atom in the benzyl group enhances the compound's lipophilicity and stability, potentially increasing its interaction with biological targets compared to similar compounds without fluorine substitution.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may modulate the activity of certain neurotransmitter receptors, particularly those involved in serotonin signaling pathways, which are crucial for mood regulation and other neurological functions .

Biological Activity Overview

The biological activities of this compound include:

- Receptor Binding : The compound has shown potential binding affinity to serotonin receptors (5-HT receptors), which are implicated in various psychiatric disorders. Studies indicate that related compounds exhibit selectivity for the 5-HT2A receptor, which is significant for neuropharmacological research .

- Pharmacological Effects : Research suggests that this compound may have therapeutic implications in treating conditions such as depression and anxiety due to its action on serotonin pathways .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

A study conducted on a series of N-benzylated derivatives, including those similar to this compound, revealed notable selectivity for the 5-HT2A receptor over other serotonin receptors. This selectivity was linked to enhanced antidepressant-like effects in animal models, suggesting a promising avenue for further therapeutic exploration .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALNELNIEFNUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2F.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.